![molecular formula C8H16BrNS B14491203 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide CAS No. 63344-42-3](/img/structure/B14491203.png)
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is an organic compound characterized by the presence of a sulfanyl group attached to a but-2-en-1-yl chain, and an iminium group bonded to a dimethylethan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide typically involves the following steps:
Formation of the But-2-en-1-yl Sulfanyl Intermediate: This step involves the reaction of but-2-en-1-ol with a thiol compound under acidic conditions to form the but-2-en-1-yl sulfanyl intermediate.
Formation of the Iminium Bromide: The intermediate is then reacted with N,N-dimethylethan-1-amine in the presence of a brominating agent such as hydrogen bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iminium group can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide involves its interaction with molecular targets such as enzymes and receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide: Similar structure but with an additional carbon in the chain.
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylprop-3-en-1-iminium bromide: Similar structure but with one less carbon in the chain.
Uniqueness
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is unique due to its specific chain length and the presence of both sulfanyl and iminium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63344-42-3 |
|---|---|
Molecular Formula |
C8H16BrNS |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-but-2-enylsulfanylethylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C8H16NS.BrH/c1-5-6-7-10-8(2)9(3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XTKKUQOTWCUURD-UHFFFAOYSA-M |
Canonical SMILES |
CC=CCSC(=[N+](C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
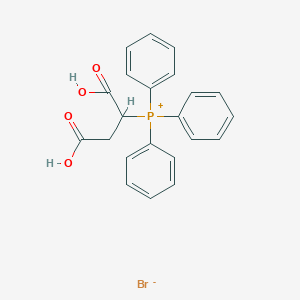
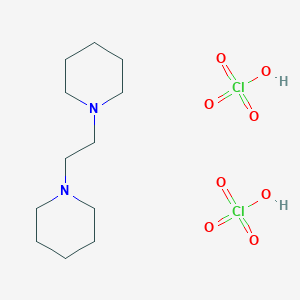
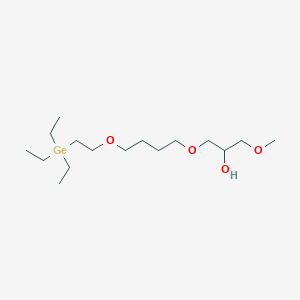
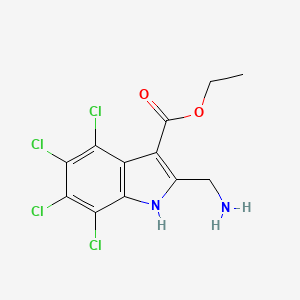
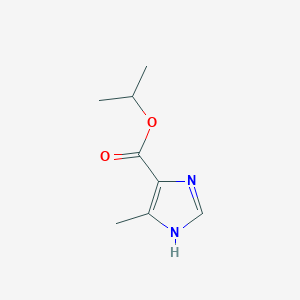
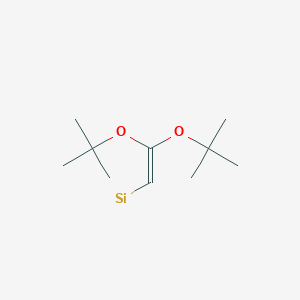
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
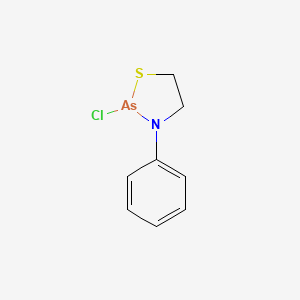
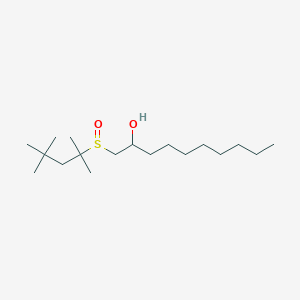
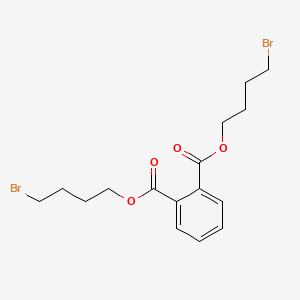
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
